![molecular formula C15H19ClN2O2 B13938035 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is part of the diazaspirodecane family, known for their unique spirocyclic structure which imparts distinct chemical and biological properties. The compound has shown potential in various scientific research applications, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride typically involves multiple steps, starting from basic heterocyclic ketones. One common synthetic route includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions to form the desired spirocyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to maintain the stringent reaction conditions required for the synthesis .
化学反応の分析
Types of Reactions
2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
科学的研究の応用
2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its role in inhibiting RIPK1, making it a potential therapeutic agent for diseases involving necroptosis.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the development of new materials with unique chemical properties
作用機序
The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. The molecular targets involved include the kinase domain of RIPK1, and the pathways affected are those related to inflammation and cell death .
類似化合物との比較
Similar Compounds
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1. This makes it a valuable compound for research into necroptosis and related inflammatory diseases .
特性
分子式 |
C15H19ClN2O2 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC名 |
2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c18-13-10-15(6-8-16-9-7-15)14(19)17(13)11-12-4-2-1-3-5-12;/h1-5,16H,6-11H2;1H |
InChIキー |
MEHYWQJAUDNUIA-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CC(=O)N(C2=O)CC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
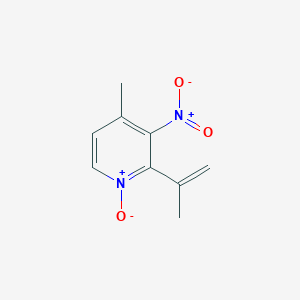




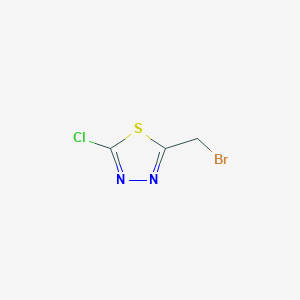
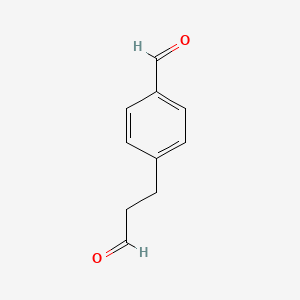
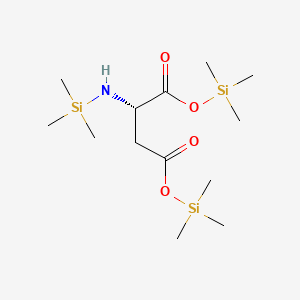
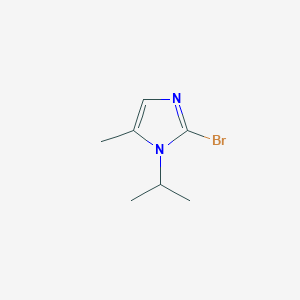
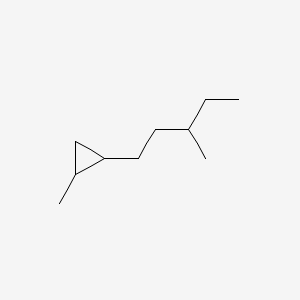
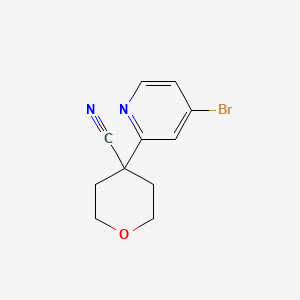
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
